molecular formula C15H22O2 B1465508 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol CAS No. 1353499-65-6

4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B1465508
CAS No.: 1353499-65-6
M. Wt: 234.33 g/mol
InChI Key: UGSDDHHJPWQEFC-UHFFFAOYSA-N
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Description

4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is a chemical compound with the molecular formula C15H22O2 It is a derivative of tetrahydropyran, featuring a tert-butyl group attached to a phenyl ring, which is further connected to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 3-(tert-butyl)phenylboronic acid with tetrahydro-2H-pyran-4-one under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction conditions to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: 4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-one.

    Reduction: this compound.

    Substitution: 4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-yl chloride.

Scientific Research Applications

4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol is unique due to its specific combination of a tert-butyl group, phenyl ring, and tetrahydropyran ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(3-tert-butylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11,16H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSDDHHJPWQEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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